Bromure de trihexyltétradécylphosphonium

Vue d'ensemble

Description

Trihexyltetradecylphosphonium bromide is a phosphonium-based ionic liquid. It is known for its unique properties, making it useful in various applications, particularly as a catalyst and extractant in chemical processes . This compound is characterized by its ability to act as a recyclable reaction medium and its effectiveness in desulfurization processes .

Applications De Recherche Scientifique

Trihexyltetradecylphosphonium bromide has a wide range of scientific research applications:

Biology: Its unique properties make it a subject of study in biological applications, particularly in the development of new materials and processes.

Medicine: Research is ongoing to explore its potential in medical applications, although specific uses are still under investigation.

Mécanisme D'action

Target of Action

Trihexyltetradecylphosphonium bromide is a phosphonium-based ionic liquid . Its primary targets are the reactants involved in Heck cross-coupling reactions . It also targets the components of supported liquid membranes (SLMs) for gas separation processes .

Mode of Action

Trihexyltetradecylphosphonium bromide interacts with its targets by acting as a recyclable reaction medium . In Heck cross-coupling reactions, it facilitates the coupling of two reactants . In the context of SLMs, it aids in the separation of gases .

Biochemical Pathways

It’s known that it plays a crucial role in the heck cross-coupling reactions and gas separation processes .

Pharmacokinetics

Its density is reported to be 096 g/mL at 20 °C , which could influence its distribution and bioavailability.

Result of Action

The result of Trihexyltetradecylphosphonium bromide’s action is the successful completion of Heck cross-coupling reactions . It also results in the effective separation of gases when used in the preparation of SLMs .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Trihexyltetradecylphosphonium bromide. For instance, temperature can affect its density , potentially influencing its distribution and bioavailability.

Méthodes De Préparation

Trihexyltetradecylphosphonium bromide can be synthesized via solvent-free anion metathesis reactions . The preparation involves the reaction of trihexylphosphine with tetradecyl bromide under controlled conditions to form the desired ionic liquid. Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring high purity and yield .

Analyse Des Réactions Chimiques

Trihexyltetradecylphosphonium bromide undergoes various chemical reactions, including:

Substitution: It can participate in substitution reactions, particularly in the preparation of other ionic liquids.

Common Reagents and Conditions: The compound is often used with oxidants like hydrogen peroxide in desulfurization reactions.

Major Products: The major products formed from these reactions include desulfurized oils and various substituted ionic liquids.

Comparaison Avec Des Composés Similaires

Trihexyltetradecylphosphonium bromide is unique compared to other similar compounds due to its high efficiency and recyclability. Similar compounds include:

- Trihexyltetradecylphosphonium chloride

- Trihexyltetradecylphosphonium dicyanamide

- Trihexyltetradecylphosphonium bis(2,4,4-trimethylpentyl)phosphinate

These compounds share similar properties but differ in their specific applications and efficiency. Trihexyltetradecylphosphonium bromide stands out due to its effectiveness in desulfurization and its ability to be recycled multiple times with minimal loss of efficiency .

Activité Biologique

Trihexyltetradecylphosphonium bromide, commonly referred to as [THTDP][Br], is a phosphonium-based ionic liquid that has garnered attention for its unique properties and potential applications in various fields, including catalysis, extraction processes, and environmental remediation. This article delves into the biological activity of [THTDP][Br], focusing on its mechanisms, efficacy in various reactions, and implications for industrial applications.

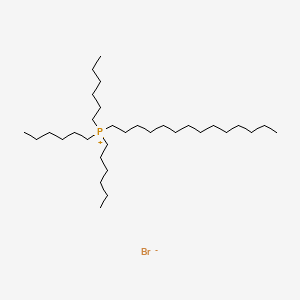

[THTDP][Br] is characterized by its long hydrocarbon chains, which contribute to its unique solubility and interaction properties. The structure can be represented as follows:

This ionic liquid exhibits significant hydrophobic characteristics due to the long alkyl chains, making it suitable for applications in organic solvents and extraction processes.

1. Catalytic Properties

[THTDP][Br] has been identified as an effective catalyst in various chemical reactions. A notable study demonstrated its use in ultrasound-assisted extractive oxidative desulfurization (UEODS) of model oils. The results indicated that [THTDP][Br] facilitated the removal of sulfur compounds with high efficiency, following pseudo-first-order kinetics. The reaction rate constant and half-life were determined, showcasing the ionic liquid's catalytic prowess under optimized conditions .

Table 1: Kinetic Parameters for UEODS Using [THTDP][Br]

| Parameter | Value |

|---|---|

| Reaction Rate Constant | k |

| Half-Life | t_{1/2} |

| Optimal Temperature | T_{opt} |

| Sulfur Removal Efficiency | % Removal |

2. Extraction Capabilities

In addition to its catalytic roles, [THTDP][Br] has been employed as an extractant for noble metals such as Rhodium (Rh), Ruthenium (Ru), and Platinum (Pt) from aqueous solutions. Studies have shown that varying parameters such as shaking time and concentration significantly influence the extraction efficiency. The ionic liquid's ability to solubilize these metals from waste sources presents a sustainable approach to recycling valuable materials .

Table 2: Extraction Efficiency of Noble Metals Using [THTDP][Br]

| Metal Ion | Extraction Efficiency (%) | Optimal Conditions |

|---|---|---|

| Rh(III) | X% | Shaking Time: Y min; HCl Concentration: Z M |

| Ru(III) | A% | Shaking Time: B min; NaCl Concentration: C M |

| Pt(IV) | D% | Shaking Time: E min; Ionic Liquid Concentration: F M |

3. Environmental Applications

The solubility properties of [THTDP][Br] extend to environmental applications, particularly in CO₂ capture and solubilization. Research indicates that this ionic liquid effectively dissolves carbon dioxide, making it a potential candidate for carbon capture technologies .

Case Study 1: Ultrasound-Assisted Desulfurization

A kinetic study on the use of [THTDP][Br] in the desulfurization process revealed that the ionic liquid not only enhances reaction rates but also allows for the regeneration and recycling of the catalyst with minimal loss in efficiency after multiple cycles .

Case Study 2: Noble Metal Recovery

In another study focused on the recovery of noble metals from industrial waste, [THTDP][Br] was found to outperform traditional solvents in terms of extraction efficiency and selectivity. The research highlighted the importance of optimizing conditions such as ionic liquid concentration and feed solution composition to maximize recovery rates .

Propriétés

IUPAC Name |

trihexyl(tetradecyl)phosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H68P.BrH/c1-5-9-13-17-18-19-20-21-22-23-24-28-32-33(29-25-14-10-6-2,30-26-15-11-7-3)31-27-16-12-8-4;/h5-32H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJELOMHXBLDMDB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC[P+](CCCCCC)(CCCCCC)CCCCCC.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H68BrP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0047953 | |

| Record name | Trihexyltetradecylphosphonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

563.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

654057-97-3 | |

| Record name | Trihexyltetradecylphosphonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trihexyltetradecylphosphonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes Trihexyltetradecylphosphonium bromide suitable for extracting metal ions from solutions?

A1: Trihexyltetradecylphosphonium bromide exhibits a strong affinity for certain metal anions. For example, research shows its effectiveness in extracting Platinum (Pt(IV)) and Palladium (Pd(II)) from acidic solutions. [, ] This selectivity makes it a potential candidate for metal separation processes. Additionally, it can be combined with other extractants like di(2-ethylhexyl) phosphate (D2EHPA) to fine-tune its extraction capabilities for specific metals like Terbium (Tb(III)). []

Q2: How does the structure of Trihexyltetradecylphosphonium bromide influence its extraction efficiency?

A2: While the provided research doesn't delve into specific structural modifications, comparing Trihexyltetradecylphosphonium bromide (Cyphos 102) with an isomer, tetraoctylphosphonium bromide, reveals insights into the role of cation symmetry. The research observed that the frequency-dependent conductivity and shear viscosity, crucial parameters influencing extraction, were minimally affected by cation asymmetry. [] This suggests that the long alkyl chains in Trihexyltetradecylphosphonium bromide play a more significant role in its extraction capabilities than the specific arrangement of these chains around the phosphorous atom.

Q3: Beyond metal extraction, what other applications has Trihexyltetradecylphosphonium bromide been explored for?

A3: Researchers have explored immobilizing Trihexyltetradecylphosphonium bromide within agar-alginate beads to create a sustainable adsorbent for removing phenol from wastewater. [] The ionic liquid's affinity for phenol, coupled with the biodegradability of the bead matrix, makes this a promising approach for environmental remediation.

Q4: What analytical techniques are commonly used to study Trihexyltetradecylphosphonium bromide?

A4: Various analytical techniques are employed to characterize Trihexyltetradecylphosphonium bromide and its applications. These include:

- Spectroscopy: Fourier transform infrared spectroscopy (FTIR) is used to confirm the incorporation of Trihexyltetradecylphosphonium bromide within materials like agar-alginate beads. []

- Microscopy: Scanning electron microscopy (SEM) helps visualize the surface morphology and porosity of materials containing Trihexyltetradecylphosphonium bromide. []

- Thermal Analysis: Thermogravimetric analysis (TGA) is used to assess the thermal stability of Trihexyltetradecylphosphonium bromide and composite materials. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.